molecular formula C10H7N5 B2711540 (2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile CAS No. 58259-74-8

(2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile

Cat. No.: B2711540
CAS No.: 58259-74-8
M. Wt: 197.201
InChI Key: WMHWWJVZIGPOKI-IOEGRWEBSA-N
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Description

(2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile is an organic compound characterized by its unique structure, which includes a pyridine ring and a butenedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile typically involves the condensation of 3-pyridinecarboxaldehyde with 2-amino-3-butenedinitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted pyridine derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry: In chemistry, (2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    (E)-2-amino-3-(pyridin-3-ylmethylideneamino)but-2-enedinitrile: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

    2-amino-3-(pyridin-3-ylmethylideneamino)butanenitrile: A similar compound with a saturated butanenitrile moiety instead of the unsaturated but-2-enedinitrile.

Uniqueness: (2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile is unique due to its Z-configuration, which influences its chemical reactivity and biological activity. The presence of the pyridine ring and the but-2-enedinitrile moiety also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-amino-3-(pyridin-3-ylmethylideneamino)but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c11-4-9(13)10(5-12)15-7-8-2-1-3-14-6-8/h1-3,6-7H,13H2/b10-9-,15-7?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHWWJVZIGPOKI-GEZCQDGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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